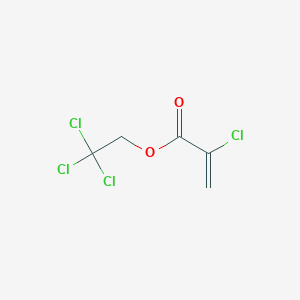
2,2,2-Trichloroethyl 2-chloroprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloroethyl 2-chloroprop-2-enoate is an organic compound that features a trichloroethyl group attached to a chloropropenoate moiety. This compound is known for its versatility in organic synthesis, particularly in the protection and deprotection of functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 2-chloroprop-2-enoate typically involves the reaction of 2,2,2-trichloroethanol with 2-chloroprop-2-enoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes where the reactants are mixed and reacted in a controlled environment. This ensures high yield and purity of the final product. The reaction mixture is then purified using distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloroethyl 2-chloroprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,2,2-trichloroethanol and 2-chloroprop-2-enoic acid.
Reduction: The compound can be reduced to form 2,2,2-trichloroethyl propanoate.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Dehydrating Agents: Thionyl chloride, phosphorus trichloride
Hydrolysis Conditions: Acidic or basic aqueous solutions
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
- 2,2,2-Trichloroethanol
- 2-Chloroprop-2-enoic acid
- 2,2,2-Trichloroethyl propanoate
Scientific Research Applications
2,2,2-Trichloroethyl 2-chloroprop-2-enoate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
- Organic Synthesis : Used as a protecting group for hydroxyl and amino groups in complex organic molecules.
- Analytical Chemistry : Employed as a derivatizing agent in gas chromatography and mass spectrometry for the analysis of various compounds.
- Pharmaceutical Research : Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
- Material Science : Involved in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloroethyl 2-chloroprop-2-enoate involves its ability to form stable intermediates during chemical reactions. The trichloroethyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atoms, which stabilize the transition state and lower the activation energy of the reaction.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloroethanol
- 2,2,2-Trichloroethyl chloroformate
- 2,2,2-Trichloroethyl acetate
Uniqueness
2,2,2-Trichloroethyl 2-chloroprop-2-enoate is unique due to its dual functionality, combining the reactivity of both the trichloroethyl and chloropropenoate groups. This makes it a valuable reagent in organic synthesis, offering multiple pathways for chemical transformations.
Properties
CAS No. |
74359-18-5 |
|---|---|
Molecular Formula |
C5H4Cl4O2 |
Molecular Weight |
237.9 g/mol |
IUPAC Name |
2,2,2-trichloroethyl 2-chloroprop-2-enoate |
InChI |
InChI=1S/C5H4Cl4O2/c1-3(6)4(10)11-2-5(7,8)9/h1-2H2 |
InChI Key |
GGQBWJFAQCTDGR-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)OCC(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















